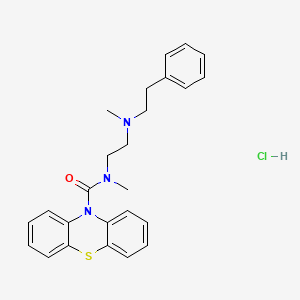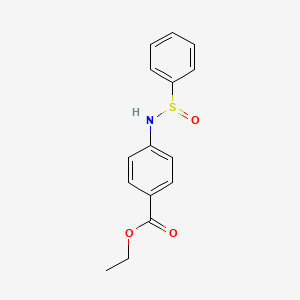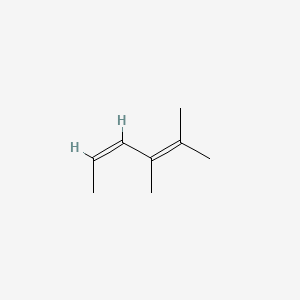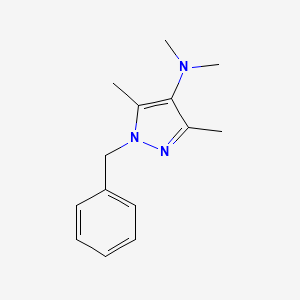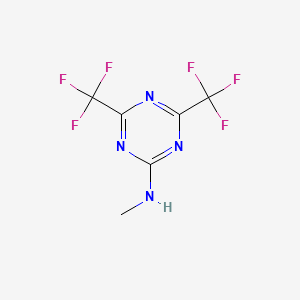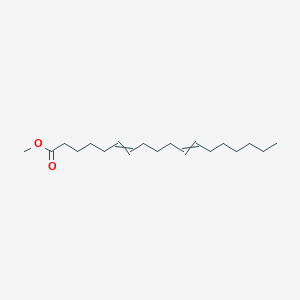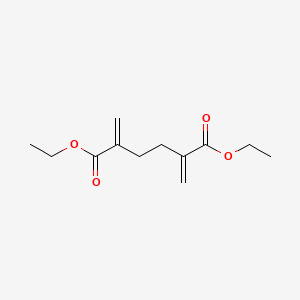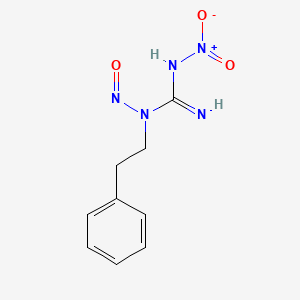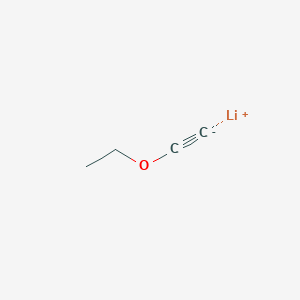
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is an organophosphorus compound with the molecular formula C11H17O2P. This compound is known for its unique structure, which includes a phosphinic acid moiety bonded to a phenyl group and a tert-butyl group, with a methyl ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate alcohols under controlled conditions. One common method is the esterification of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphinic acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester is unique due to its specific structural features, including the presence of both a phenyl group and a tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
33586-26-4 |
|---|---|
Molekularformel |
C11H16O2P+ |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C11H16O2P/c1-11(2,3)9-5-7-10(8-6-9)14(12)13-4/h5-8H,1-4H3/q+1 |
InChI-Schlüssel |
XGFBVIDDOKZCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


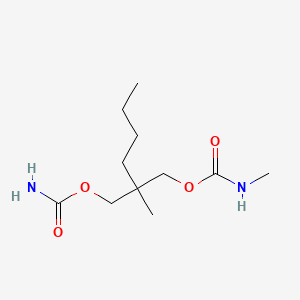
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
